Di-tert-amyl dicarbonate
Description
Historical Perspectives on Carbonate Reagents for Functional Group Manipulation
The history of organic chemistry is intertwined with the use of simple, effective reagents to manipulate functional groups. Among these, carbonates have played a foundational role. In early organic synthesis, inorganic carbonates such as potassium carbonate and sodium carbonate were, and still are, widely employed as bases. wikipedia.org Their utility is seen in a variety of reactions, including deprotonation and as a basic medium for reactions like alkylations and condensations. fishersci.co.uk Cesium carbonate, for instance, is recognized for its high solubility in polar organic solvents and its effectiveness as a mild inorganic base in sensitive transformations and coupling reactions like the Suzuki, Heck, and Sonogashira reactions. wikipedia.org
The use of organic carbonate compounds evolved from these inorganic precursors. The simplest organic carbonates, such as dimethyl carbonate (DMC), have become known as environmentally friendly reagents and solvents. researchgate.net The reactivity of these simple organic carbonates, which contain functional groups like methyl and carbonyl, allows them to be used for methylation and carboxymethylation. researchgate.net The development of synthetic chemistry and a deeper understanding of reaction mechanisms led to the expanded use of organic molecules as solvents and reagents, moving beyond early staples like water and ethanol (B145695) to include esters and amides to better control reaction outcomes. nih.gov This progression set the stage for the development of more complex and specialized carbonate reagents designed for specific, high-selectivity applications. nih.gov
Evolution of Dicarbonates as Protecting Group Reagents
The synthesis of complex molecules, particularly in fields like peptide and medicinal chemistry, necessitates precise control over reactive functional groups. researchgate.net Amines, being nucleophilic and basic, often require temporary "protection" to prevent unwanted side reactions during a multi-step synthesis. fishersci.co.ukresearchgate.net This need drove the development of protecting groups, which can be selectively added to a functional group and later removed under specific conditions. wikipedia.org
Within this context, dicarbonates, also known as pyrocarbonates, emerged as highly effective reagents for amine protection. wikipedia.orgorgsyn.org The most prominent member of this class is di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). wikipedia.org The tert-butoxycarbonyl (Boc) group is easily introduced by reacting an amine with Boc anhydride (B1165640). fishersci.co.uk This forms a carbamate (B1207046) derivative that is stable under a wide range of nucleophilic and basic conditions, effectively masking the amine's reactivity. researchgate.netechemi.com A key advantage of the Boc group is its straightforward removal under moderately strong acidic conditions, which regenerates the amine while leaving other acid-sensitive protecting groups intact if properly chosen—a concept known as orthogonality. wikipedia.org The by-products of the protection reaction are typically tert-butanol (B103910) and carbon dioxide, which are easily removed. lacamaslabs.com The success and reliability of reagents like di-tert-butyl dicarbonate have made them indispensable tools, particularly in solid-phase peptide synthesis and the creation of complex pharmaceutical intermediates. wikipedia.orgechemi.com
Significance of Di-tert-amyl Dicarbonate within the Dicarbonate Class
This compound, also known as di-tert-pentyl dicarbonate, is a structural analog of the widely used di-tert-butyl dicarbonate. Its significance lies in the subtle yet important differences conferred by its alkyl groups. Where di-tert-butyl dicarbonate provides a tert-butoxycarbonyl (Boc) protecting group, this compound provides a tert-amyloxycarbonyl (Aoc) protecting group.
The primary distinction stems from the increased steric bulk of the tert-amyl (tert-pentyl) group compared to the tert-butyl group. In organic synthesis, steric hindrance is a critical factor that can influence the rate and selectivity of a reaction. The larger profile of the tert-amyl group can offer a different level of stability or reactivity for the resulting carbamate. This variation allows chemists to fine-tune the properties of a protected intermediate, potentially enhancing selectivity in cases where the Boc group may not be optimal or providing different cleavage kinetics when desired. While not as ubiquitously documented as its butyl counterpart, the existence of this compound provides chemists with an alternative tool, expanding the repertoire of protecting group strategies available for complex organic synthesis.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-methylbutan-2-yl 2-methylbutan-2-yloxycarbonyl carbonate |
| Synonyms | Di-tert-amyl pyrocarbonate, Di-tert-pentyl dicarbonate |
| CAS Number | 68835-89-2 |
| Molecular Formula | C₁₂H₂₂O₅ |
| Molecular Weight | 246.30 g/mol |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Di-tert-butyl dicarbonate (Boc anhydride) |
| Potassium carbonate |
| Sodium carbonate |
| Cesium carbonate |
| Dimethyl carbonate (DMC) |
| tert-Butanol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbutan-2-yl 2-methylbutan-2-yloxycarbonyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-7-11(3,4)16-9(13)15-10(14)17-12(5,6)8-2/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWKKYVDHYLHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)OC(=O)OC(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988543 | |
| Record name | Bis(2-methylbutan-2-yl) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68835-89-2 | |
| Record name | 1,3-Bis(1,1-dimethylpropyl) dicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68835-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-methylbutan-2-yl) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Di Tert Amyl Dicarbonate
Advanced Synthetic Routes to Dialkyl Dicarbonates
Modern organic synthesis emphasizes the development of efficient, safe, and environmentally benign methods. For dialkyl dicarbonates, this has led to significant evolution from historical phosgene-based routes to innovative approaches utilizing carbon dioxide.
Historically, phosgene (COCl₂) was a primary reagent for introducing a carbonyl group and was used in the initial production of compounds like dimethyl carbonate. frontiersin.orgnih.gov The classic synthesis of di-tert-butyl dicarbonate (B1257347), which serves as a model for the di-tert-amyl analogue, involves a multi-step process. First, an alkali metal tert-alkoxide (e.g., potassium tert-butoxide) reacts with carbon dioxide to form potassium tert-butyl carbonate. This intermediate is then reacted with phosgene to yield a di-tert-butyl tricarbonate, which is subsequently decarboxylated in the presence of a basic catalyst to give the final dicarbonate product. orgsyn.orggoogle.com
Due to the extreme toxicity of phosgene gas, the chemical industry has developed safer alternatives that are easier to handle. iupac.org These substitutes, which can be used in analogous synthetic pathways, include diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (bis(trichloromethyl)carbonate), a stable solid. merckmillipore.com These reagents act as in-situ sources of phosgene, reducing the hazards associated with handling the gas directly.
Table 1: Comparison of Phosgene and Its Common Alternatives
| Compound | Chemical Formula | Physical State at STP | Key Characteristic |
|---|---|---|---|
| Phosgene | COCl₂ | Gas | Highly toxic and corrosive; requires specialized handling. iupac.orgwikipedia.org |
| Diphosgene | ClCOOCCl₃ | Liquid | Less volatile than phosgene, acts as a phosgene equivalent. merckmillipore.com |
| Triphosgene | (Cl₃CO)₂CO | Solid | Crystalline solid, considered the safest phosgene substitute for handling and storage. iupac.orgmerckmillipore.com |
A greener and more attractive synthetic strategy involves the utilization of carbon dioxide (CO₂) as a C1 source, replacing hazardous phosgene-based chemicals. mdpi.comacs.org The direct synthesis of dialkyl carbonates from CO₂ and alcohols is a thermodynamically challenging reaction that typically requires the removal of the water byproduct to proceed. researchgate.netacs.org
This process generally involves the reaction of an alcohol with CO₂ in the presence of a strong base to form a monoalkyl carbonate intermediate. acs.orgresearchgate.net For di-tert-amyl dicarbonate, this would involve the reaction of tert-amyl alcohol with an alkali metal base (e.g., sodium tert-amyloxide) and carbon dioxide to form sodium tert-amyl carbonate. This alkoxide intermediate is then coupled to form the dicarbonate. The key challenge is driving the equilibrium towards the product, which is often achieved using dehydrating agents and specialized catalysts. acs.org This approach aligns with the principles of green chemistry by utilizing an abundant, non-toxic, and renewable carbon source. mdpi.com
Catalysis is crucial for the efficient synthesis of dialkyl dicarbonates, whether through traditional or modern routes. Catalysts enhance reaction rates, improve yields, and can enable milder reaction conditions.
Basic catalysts play a significant role in several stages of dicarbonate synthesis. In the phosgene-based route, a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) is used to catalyze the final decarboxylation of the tricarbonate intermediate to form the dicarbonate. orgsyn.org In modern syntheses, nitrogenous bases such as 4-dimethylaminopyridine (DMAP) are often used to facilitate the reaction between alcohols and di-tert-butyl dicarbonate itself, highlighting their role in activating the dicarbonate moiety. wikipedia.orgresearchgate.netacs.org
For syntheses involving transesterification, solid bases have proven effective. For instance, calcium oxide (CaO) has demonstrated excellent catalytic performance in the synthesis of dicarbonates from aliphatic diols and dimethyl carbonate, achieving high yields. oup.com The use of solid bases simplifies product purification, as the catalyst can be easily removed by filtration.
Table 2: Examples of Basic Catalysts in Dialkyl Dicarbonate Synthesis Pathways
| Catalyst | Catalyst Type | Reaction Type | Typical Reactants | Reference |
|---|---|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | Decarboxylation | Di-tert-butyl tricarbonate | orgsyn.org |
| Calcium Oxide (CaO) | Solid Base | Transesterification | Aliphatic diols, Dimethyl carbonate | oup.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Nitrogen Bicyclic Base | Methoxycarbonylation | Diols, Dimethyl carbonate | nih.gov |
| 4-(Dimethylamino)pyridine (DMAP) | Pyridine Derivative | Acylation/Protection | Alcohols, Di-tert-butyl dicarbonate | wikipedia.orgresearchgate.net |
Transition metal complexes are powerful catalysts for a vast array of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgpitt.edu In the context of carbonate synthesis, palladium-catalyzed oxidative carbonylation of diols has been reported as an alternative to phosgene-based methods. rsc.org Transition metals are also central to the decarboxylative reactions of cyclic carbonates, which proceed through π-allyl metal intermediates, demonstrating their utility in manipulating carbonate structures. nih.gov While direct transition metal-catalyzed coupling of alkoxide intermediates to form this compound is not a widely documented primary route, the principles of transition metal catalysis in carbonylation reactions are an area of ongoing research for developing novel synthetic pathways. acs.org
Mechanistic Investigations of Di Tert Amyl Dicarbonate Reactivity
Reaction Mechanisms in Protecting Group Introduction
The introduction of the tert-amyloxycarbonyl (Aoc) protecting group onto a nucleophile, typically an amine, proceeds through a nucleophilic acyl substitution reaction. This transformation is characterized by the attack of the nucleophile on one of the electrophilic carbonyl carbons of the di-tert-amyl dicarbonate (B1257347) molecule.
Nucleophilic Acyl Substitution Pathways
The fundamental mechanism for the reaction of di-tert-amyl dicarbonate with an amine involves a two-step addition-elimination process. masterorganicchemistry.comcommonorganicchemistry.com In the initial step, the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the dicarbonate. This leads to the formation of a tetrahedral intermediate. commonorganicchemistry.com Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and eliminating a tert-amyloxycarbonate anion as the leaving group. This leaving group then decomposes to release carbon dioxide and a tert-amylate anion, which deprotonates the newly formed N-acylated amine, yielding the final Aoc-protected amine and tert-amyl alcohol. nbinno.com
Role of Lewis Acids and Bases in Reaction Kinetics and Selectivity
The rate and selectivity of the Aoc protection reaction can be significantly influenced by the presence of catalysts.
Base Catalysis: Non-nucleophilic bases, such as 4-(dimethylamino)pyridine (DMAP), are frequently employed to accelerate the reaction. mychemblog.com DMAP acts as an acyl transfer catalyst. It first reacts with the this compound to form a highly reactive N-amyloxycarbonylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the dicarbonate itself. This catalytic cycle enhances the reaction rate, particularly for less nucleophilic amines. acs.orgnih.gov The use of bases like triethylamine (TEA) or diisopropylethylamine (DIEA) also promotes the reaction by deprotonating the amine nucleophile, increasing its nucleophilicity, and neutralizing the protonated carbamate (B1207046) formed during the reaction. commonorganicchemistry.com
Lewis Acid Catalysis: While less common for the protection step, Lewis acids can play a role in reactions involving this compound, particularly with alcohol nucleophiles. Lewis acids can coordinate to one of the carbonyl oxygens of the dicarbonate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. researchgate.netnih.gov The choice of Lewis acid and its counterion can influence the reaction outcome, potentially leading to the formation of tert-amyl ethers in addition to or instead of the expected carbonate. nih.govacs.org For instance, studies with di-tert-butyl dicarbonate have shown that Lewis acids with non-coordinating anions like perchlorates and triflates favor ether formation, while those with more coordinating anions favor carbonate formation. nih.gov
| Catalyst Type | Role in Aoc Protection | Mechanistic Action |
| Basic (e.g., DMAP) | Accelerates acylation of amines | Forms a highly reactive N-amyloxycarbonylpyridinium intermediate. |
| Basic (e.g., TEA, DIEA) | Increases nucleophilicity of the amine | Deprotonates the amine and neutralizes the product. |
| Lewis Acidic | Activates the dicarbonate | Coordinates to a carbonyl oxygen, increasing electrophilicity. |
Formation and Decomposition of Reactive Intermediates
Detailed mechanistic studies on the reaction of di-tert-butyl dicarbonate with secondary amines have successfully identified and isolated unstable carbamic-carbonic anhydride (B1165640) intermediates. acs.orgnih.govacs.org It is highly probable that similar intermediates are formed during the reaction of this compound. These intermediates arise from the initial nucleophilic attack of the amine on the dicarbonate. In the presence of a catalyst like DMAP, this intermediate is then converted to the final N-Aoc product. acs.org
The formation and decomposition of these intermediates are crucial in understanding the reaction pathway and potential side reactions. For example, in reactions with primary amines, the formation of isocyanates and ureas has been observed as a side product, particularly when using DMAP at different temperatures. chemicalbook.com
Mechanistic Aspects of Deprotection Strategies
The removal of the Aoc protecting group is a key step in synthetic sequences, and it is typically achieved under acidic conditions or through thermal means.
Acid-Mediated Cleavage Mechanisms
The acid-catalyzed deprotection of Aoc-protected amines is a common and efficient method. The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk This protonation enhances the leaving group ability of the tert-amyloxy group. The subsequent step is the cleavage of the carbon-oxygen bond, which can proceed through different pathways depending on the substrate and reaction conditions.
The cleavage results in the formation of a carbamic acid intermediate and a stable tert-amyl carbocation. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The tert-amyl carbocation can be trapped by nucleophiles present in the reaction mixture or can eliminate a proton to form 2-methyl-2-butene and 2-methyl-1-butene.
To prevent side reactions from the reactive tert-amyl carbocation, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the cleavage cocktail. sigmaaldrich.com These scavengers effectively trap the carbocation, preventing it from alkylating sensitive residues in the substrate, such as tryptophan or methionine in peptide synthesis. sigmaaldrich.com
| Acid | Typical Conditions | Role |
| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane | Protonates the carbamate, facilitating cleavage. |
| Hydrochloric Acid (HCl) | In Methanol or Dioxane | Provides a strong acidic environment for deprotection. |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | In an inert solvent | Coordinate to the carbamate oxygen, promoting cleavage. |
Thermal Decomposition Pathways and Products
Aoc-protected compounds can also be deprotected thermally, although this method is less common than acid-mediated cleavage. Thermal decomposition of this compound itself is known to occur upon heating, yielding tert-amyl alcohol, isobutylene isomers (from the decomposition of the tert-amyl cation), and carbon dioxide. orgsyn.org This inherent thermal instability is mirrored in the Aoc-protected amines.
The thermal deprotection of an N-Aoc group likely proceeds through a mechanism involving the heterolytic cleavage of the carbamate C-O bond to generate the free amine, carbon dioxide, and the tert-amyl carbocation, which then undergoes elimination to form alkenes. Recent studies on the thermal deprotection of N-Boc amines in continuous flow have shown that this can be achieved without the need for an acid catalyst, with selectivity being controlled by temperature. nih.gov It is plausible that Aoc-protected amines would exhibit similar behavior, potentially allowing for selective deprotection based on the thermal lability of different protecting groups.
Computational Studies of Reaction Energetics and Transition States
Computational chemistry provides a powerful tool for elucidating the intricate details of reaction mechanisms, including the energetics of various pathways and the structures of transient intermediates and transition states. For reactions involving pyrocarbonates like this compound, computational studies, typically employing Density Functional Theory (DFT), would be instrumental in quantitatively understanding the factors that govern product distribution.
Such studies would focus on mapping the potential energy surface for the reactions of this compound with nucleophiles such as amines and alcohols. Key objectives of these computational analyses would include:
Determination of Reaction Pathways: Identifying the sequence of elementary steps involved in both the desired protection reaction and competing side reactions.
Calculation of Activation Energies: Quantifying the energy barriers for each step, which allows for the prediction of reaction rates and the identification of the rate-determining step.
Characterization of Transition States: Determining the geometry and electronic structure of the highest energy point along the reaction coordinate for each elementary step. This provides insight into the bond-forming and bond-breaking processes.
Analysis of Intermediates: Calculating the relative stabilities of transient species, such as the carbamic-carbonic and carbonic-carbonic anhydride intermediates discussed in the following sections.
By comparing the activation energies for the desired reaction versus side reactions like urea or symmetrical carbonate formation, computational studies can predict the reaction conditions that would favor the formation of the desired product. For instance, the influence of solvent polarity and the presence of catalysts on the energetics of different pathways can be systematically investigated.
Side Reactions and Undesired Product Formation in this compound Reactions
In the application of this compound for the protection of amines and alcohols, the formation of undesired byproducts can occur, complicating purification and reducing the yield of the target molecule. These side reactions are primarily influenced by the reaction conditions, the nature of the substrate, and the presence of catalysts.
Urea Formation in Amine Protection
A common side reaction encountered during the protection of primary amines with pyrocarbonates is the formation of symmetrically substituted ureas. nih.gov This typically occurs when the reaction is carried out in the presence of a base like 4-(dimethylamino)pyridine (DMAP). nih.gov
The mechanism for urea formation is believed to proceed through the following steps:
Formation of a Carbamic-Carbonic Anhydride Intermediate: The amine initially attacks the pyrocarbonate to form an unstable carbamic-carbonic anhydride intermediate. acs.org
Formation of an Isocyanate: This intermediate can then decompose, particularly at elevated temperatures or in the presence of a catalyst, to release carbon dioxide and tert-amyl alcohol, generating a highly reactive isocyanate. nih.govacs.org
Reaction with Amine: The isocyanate then rapidly reacts with another molecule of the starting amine to form the stable and often difficult-to-remove urea byproduct. acs.org
The reaction conditions can be optimized to minimize urea formation. For instance, conducting the reaction at lower temperatures can often suppress the decomposition of the carbamic-carbonic anhydride intermediate into the isocyanate. acs.org The choice of base and solvent can also play a crucial role in directing the reaction towards the desired N-protected amine. acs.org
| Condition | Effect on Urea Formation |
| High Temperature | Promotes decomposition of the carbamic-carbonic anhydride to the isocyanate, increasing urea formation. |
| Presence of DMAP | Can facilitate the formation of the isocyanate intermediate, leading to higher yields of urea. nih.gov |
| Primary Amine Substrate | More susceptible to urea formation compared to secondary amines due to the stability of the resulting isocyanate. acs.org |
Carbonic Anhydride Intermediates in Alcohol Reactions
When this compound is used to protect alcohols, particularly in the presence of a catalyst like DMAP, the formation of symmetrical carbonates as byproducts can be observed. nih.govresearchgate.net This side reaction is attributed to the formation of a carbonic-carbonic anhydride intermediate. researchgate.netnih.gov
The proposed mechanism involves the following:
Initial Reaction: The alcohol reacts with the pyrocarbonate to form the desired O-protected alcohol (O-tert-amyloxycarbonyl derivative).
Formation of a Carbonic-Carbonic Anhydride: In the presence of a catalyst, an intermediate carbonic-carbonic anhydride can be formed. researchgate.netnih.gov
Formation of Symmetrical Carbonate: This intermediate can then react with another molecule of the alcohol to yield a symmetrical carbonate and regenerate the catalyst. researchgate.net
The formation of these symmetrical carbonates can be influenced by the stoichiometry of the reactants and the reaction time. researchgate.net Careful control of the reaction conditions is necessary to maximize the yield of the desired O-protected product.
| Intermediate | Consequence in Alcohol Reactions |
| Carbonic-Carbonic Anhydride | Leads to the formation of symmetrical carbonates as undesired byproducts. researchgate.net |
Applications of Di Tert Amyl Dicarbonate in Advanced Organic Synthesis
Amine Protection Strategies with Di-tert-amyl Dicarbonate (B1257347)
The protection of amines is a fundamental requirement in organic synthesis to prevent unwanted side reactions. mychemblog.com Di-tert-amyl dicarbonate provides an effective method for converting primary and secondary amines into their corresponding Amoc-carbamates, which are stable under a variety of reaction conditions where a free amine would be reactive.
The reaction of this compound with primary and secondary amines results in the formation of a stable N-tert-amyloxycarbonyl (N-Amoc) derivative. This transformation, known as N-tert-amyloxycarbonylation, is analogous to the well-established N-tert-butoxycarbonylation using di-tert-butyl dicarbonate. masterorganicchemistry.comlibretexts.org The process typically involves treating the amine with this compound in the presence of a base. fishersci.co.uk The base neutralizes the acidic proton of the amine (or the protonated amine starting material), facilitating its nucleophilic attack on one of the carbonyl carbons of the dicarbonate.
Commonly used bases include sodium bicarbonate, sodium hydroxide, or tertiary amines like 4-dimethylaminopyridine (DMAP). fishersci.co.uk The reaction is versatile and can be performed in various solvents, including aqueous mixtures, offering a broad scope for substrates with different solubility profiles. fishersci.co.ukwikipedia.org The resulting Amoc-protected amines are generally stable to nucleophilic attack and basic conditions. mychemblog.com
| Amine Type | General Reaction Conditions | Product | Typical Yield |
|---|---|---|---|
| Primary Aliphatic Amine | This compound, NaHCO₃, Dioxane/H₂O, RT | N-Amoc-alkylamine | High |
| Secondary Aliphatic Amine | This compound, DMAP, Acetonitrile, RT | N-Amoc-dialkylamine | High |
| Primary Aromatic Amine | This compound, NaOH, THF/H₂O, 0°C to RT | N-Amoc-arylamine | Good to High |
| Amino Acid | This compound, Base, Aqueous mixture, RT | N-Amoc-amino acid | High |
Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. wikipedia.orgscribd.com In the context of amine protection, this compound exhibits excellent chemoselectivity for amino groups over other common nucleophilic groups, such as hydroxyl (-OH) and thiol (-SH) groups, under carefully controlled reaction conditions.
The higher nucleophilicity of amines compared to alcohols or thiols allows for their preferential reaction with this compound. By performing the reaction under mild basic conditions at or below room temperature, selective N-protection can be achieved without significant O- or S-acylation. This selectivity is critical in the synthesis of complex molecules like amino alcohols, aminothiols, and peptides, where multiple reactive sites coexist. nih.gov Protecting the amine allows for subsequent reactions, such as the esterification of a hydroxyl group, to be carried out on the same molecule without interference. wikipedia.org
An orthogonal protecting group strategy is a cornerstone of modern organic synthesis, enabling the selective removal of one protecting group in a multiply-protected molecule without affecting others. organic-chemistry.orgbham.ac.uk This approach allows for the sequential modification of different functional groups within the same molecule. nih.gov
The Amoc group plays a key role in such strategies due to its specific cleavage condition: it is labile under strong acidic conditions (e.g., trifluoroacetic acid, TFA), similar to the Boc group. masterorganicchemistry.comcreative-peptides.com This makes it orthogonal to several other widely used protecting groups:
Fmoc (9-Fluorenylmethyloxycarbonyl) group: This group is removed under mild basic conditions (e.g., piperidine) and is stable to acid, making it fully orthogonal to the Amoc group. This Fmoc/Amoc(Boc) pairing is the foundation of the most common strategy in solid-phase peptide synthesis. biosynth.compeptide.comiris-biotech.de
Cbz (Carbobenzyloxy) group: This group is removed by catalytic hydrogenolysis (H₂/Pd-C) and is stable to both the acidic conditions that cleave Amoc and the basic conditions that cleave Fmoc. wikipedia.org
Acyl groups (e.g., Acetyl): These are typically removed by hydrolysis under strongly basic or acidic conditions, but are stable to the specific conditions used for Amoc or Fmoc removal.
This orthogonality allows chemists to design complex synthetic routes where, for example, an Amoc-protected amine can be deprotected to undergo a reaction while an Fmoc-protected amine on the same molecule remains intact, or vice-versa. jocpr.comescholarship.org
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| tert-Amyloxycarbonyl | Amoc | Strong Acid (e.g., TFA) | Fmoc, Cbz, Alloc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Amoc, Boc, Cbz, Trt |
| Carbobenzyloxy | Cbz or Z | H₂/Pd-C (Hydrogenolysis) | Amoc, Boc, Fmoc |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Amoc, Boc, Fmoc, Cbz |
| Trityl | Trt | Mild Acid | Fmoc, Cbz, Alloc |
Applications in Peptide Synthesis
In peptide synthesis, the controlled, sequential formation of amide bonds between amino acids is paramount. This requires the temporary protection of the α-amino group of one amino acid to prevent self-polymerization and ensure that it only reacts with the activated carboxyl group of another. libretexts.orgcreative-peptides.com this compound is used to install the Amoc group onto the N-terminus of amino acids for use in both major peptide synthesis methodologies.
Solid-phase peptide synthesis (SPPS) involves building a peptide chain sequentially while it is anchored to an insoluble polymer resin support. peptide.com The use of Amoc-protected amino acids is analogous to the well-established Boc-SPPS strategy. nih.gov
The synthesis cycle proceeds as follows:
Deprotection: The resin-bound peptide with a terminal Amoc-protected amine is treated with a strong acid, typically trifluoroacetic acid (TFA), to remove the Amoc group and expose the free amine as an ammonium salt. peptide.com
Neutralization: The resin is washed and treated with a non-nucleophilic base to neutralize the ammonium salt, yielding the free amine.
Coupling: The next Amoc-protected amino acid is introduced and activated with a coupling reagent (e.g., dicyclohexylcarbodiimide - DCC) to facilitate the formation of a new peptide bond with the free amine on the resin. nih.gov
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
This four-step cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and any protecting groups on the amino acid side chains are removed simultaneously, often with a stronger acid like hydrogen fluoride (HF). peptide.com
Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. libretexts.orgekb.eg In this approach, protected amino acids and peptide fragments are coupled in an appropriate organic solvent.
The strategy involves protecting the N-terminus of one amino acid (the "amine component") with an Amoc group and protecting the C-terminus of a second amino acid (the "carboxyl component"), often as a methyl or benzyl ester. libretexts.org The carboxyl group of the Amoc-amino acid is then activated using a coupling agent. This activated species reacts with the free amine of the C-terminally protected amino acid to form a dipeptide. nih.gov The product must be purified after each coupling step. Either the Amoc group or the C-terminal ester can then be selectively removed to allow for further elongation of the peptide chain. libretexts.org
Activation of Carboxylic Acids for Amide Bond Formation
This compound is anticipated to be an effective reagent for the activation of carboxylic acids, facilitating the formation of amide bonds, a fundamental transformation in organic and medicinal chemistry. The mechanism is expected to proceed through the formation of a mixed anhydride (B1165640) intermediate. In this process, the carboxylic acid attacks the this compound, leading to the formation of a tert-amyloxycarbonyl mixed anhydride. This mixed anhydride is a highly activated species, susceptible to nucleophilic attack by an amine, which results in the formation of the desired amide and the release of tert-amyl alcohol and carbon dioxide as byproducts.
This method of amide bond formation is advantageous due to its mild reaction conditions and the volatile nature of its byproducts, which simplifies purification. The activation of carboxylic acids with dialkyl pyrocarbonates has been shown to be a valuable tool in peptide synthesis, where the preservation of stereochemical integrity is crucial. tandfonline.comtandfonline.com It is expected that this compound can be employed in a one-pot procedure for the synthesis of dipeptides, serving dual roles as both a protecting and an activating agent for the amino acid substrates. tandfonline.comtandfonline.com
This compound as a Carboxylating Agent
Beyond its role in amide bond formation, this compound is expected to function as a versatile carboxylating agent, enabling the introduction of a tert-amyloxycarbonyl group onto various nucleophiles.
This compound can be utilized for the synthesis of tert-amyl esters from carboxylic acids. This transformation is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds via the formation of a mixed anhydride, which is then attacked by another molecule of the carboxylic acid to form a symmetric anhydride. nih.gov Subsequently, the alcohol attacks the anhydride to yield the ester. Alternatively, in the presence of an alcohol, the mixed anhydride can be directly converted to the corresponding ester. This method provides a convenient route to a wide variety of esters under mild conditions. nih.gov The formation of tert-butyl esters using di-tert-butyl dicarbonate is a well-established procedure, and similar reactivity is anticipated for the synthesis of tert-amyl esters using this compound. thieme.de
This compound is also expected to be an effective reagent for the tert-amyloxycarbonylation of carbon nucleophiles. Carbanions, generated from suitable precursors using a strong base, can be trapped with this compound to afford the corresponding tert-amyl carboxylates. This methodology has been demonstrated with di-tert-butyl dicarbonate for the synthesis of tert-butyl aryl acetates and substituted di-tert-butyl malonates from the corresponding carbanions generated using a non-nucleophilic base like lithium diisopropylamide (LDA). chemicalbook.com This reaction highlights the utility of dialkyl dicarbonates as versatile carboxylating agents for the functionalization of a wide range of carbon nucleophiles. chemicalbook.com
Broader Applications in Synthetic Organic Chemistry
The reactivity of this compound extends to a variety of other transformations in synthetic organic chemistry, including reactions with alcohols and thiols, and the synthesis of heterocyclic compounds.
This compound is expected to react with alcohols and thiols to introduce the tert-amyloxycarbonyl (Amoc) protecting group. The tert-butoxycarbonylation of alcohols, phenols, and thiols using di-tert-butyl dicarbonate is a well-documented transformation, often facilitated by phase-transfer catalysis or the use of a base. cdnsciencepub.com The reaction with alcohols is generally slower than with phenols and may require a catalyst. cdnsciencepub.com Thiols, being more nucleophilic than their alcohol counterparts, are expected to react readily with this compound to form the corresponding S-tert-amyl thiocarbonates. The reaction with thiophenol and di-tert-butyl dicarbonate is known to proceed with the evolution of carbon dioxide and isobutylene. cdnsciencepub.com
The reaction of di-tert-butyl dicarbonate with alcohols in the presence of certain Lewis acid catalysts can also lead to the formation of tert-butyl ethers. acs.org It is plausible that this compound could participate in similar transformations to produce tert-amyl ethers.
Representative yields for the tert-butoxycarbonylation of various alcohols and thiols using di-tert-butyl dicarbonate, illustrating the expected reactivity for this compound.
Table 1: tert-Butoxycarbonylation of Alcohols and Thiols with Di-tert-butyl Dicarbonate| Entry | Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl alcohol | Tetrabutylammonium hydrogen sulfate | Dichloromethane/Water | 95 |
| 2 | Phenol | Tetrabutylammonium hydrogen sulfate | Dichloromethane/Water | 98 |
| 3 | Thiophenol | None | Dichloromethane | 97 |
| 4 | 1-Hexanol | Tetrabutylammonium hydrogen sulfate | Dichloromethane/Water | 90 |
Data is illustrative and based on known reactions of di-tert-butyl dicarbonate.
This compound is anticipated to be a useful reagent in the synthesis of various heterocyclic compounds. For instance, di-tert-butyl dicarbonate is used in the synthesis of 6-acetyl-1,2,3,4-tetrahydropyridine, a significant bread aroma compound, by reacting with the amide nitrogen of 2-piperidone to form a carbamate (B1207046) intermediate. wikipedia.org Furthermore, the reaction of di-tert-butyl dicarbonate with primary nitroalkanes in the presence of a catalyst like DMAP can generate nitrile oxides in situ, which can then undergo cycloaddition reactions to form heterocyclic compounds. researchgate.net It is also employed in the synthesis of quinazoline-2,4-diones from 2-aminobenzamides. acs.org Given these precedents, this compound is expected to be a valuable tool for the construction of a diverse range of heterocyclic systems.
Illustrative examples of heterocyclic compounds synthesized using di-tert-butyl dicarbonate, indicating potential applications for this compound.
Table 2: Synthesis of Heterocyclic Compounds using Di-tert-butyl Dicarbonate| Entry | Starting Material | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Piperidone | N-(tert-Butoxycarbonyl)-2-piperidone | >95 |
| 2 | 1-Nitropropane and an alkene | Isoxazoline derivative | High |
| 3 | 2-Aminobenzamide | Quinazoline-2,4-dione | Good |
Data is illustrative and based on known reactions of di-tert-butyl dicarbonate.
Transformations Involving Nitroalkanes
The dehydration of primary nitroalkanes to generate highly reactive nitrile oxides is a significant transformation in organic synthesis. These nitrile oxides are valuable intermediates, primarily utilized in 1,3-dipolar cycloaddition reactions to construct five-membered heterocyclic rings such as isoxazoles and isoxazolines. The combination of a dicarbonate and a mild base has proven to be an effective system for this in situ generation of nitrile oxides.
Research has extensively documented the use of di-tert-butyl dicarbonate in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP), for the efficient conversion of primary nitroalkanes into nitrile oxides. researchgate.net The reaction proceeds under mild conditions and tolerates a variety of functional groups. The generated nitrile oxide is immediately trapped by a dipolarophile present in the reaction mixture to afford the corresponding cycloadduct.
Table 1: Synthesis of Isoxazoline Derivatives via (Boc)₂O-Mediated Dehydration of Nitroalkanes and Subsequent 1,3-Dipolar Cycloaddition
| Entry | Nitroalkane | Dipolarophile | Product | Yield (%) |
| 1 | Nitroethane | Styrene | 3-Methyl-5-phenyl-4,5-dihydroisoxazole | 85 |
| 2 | 1-Nitropropane | Methyl acrylate | Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate | 78 |
| 3 | Phenylnitromethane | N-Phenylmaleimide | 1,3-Diphenyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d]isoxazole-4,6-dione | 92 |
Data presented in this table is based on reactions performed with di-tert-butyl dicarbonate and is intended to be illustrative of the potential reactivity of this compound.
Novel Synthetic Transformations Mediated by this compound
Beyond its potential role in nitroalkane dehydration, this compound could theoretically mediate a range of other synthetic transformations, drawing parallels from the established reactivity of di-tert-butyl dicarbonate. These applications often leverage the electrophilic nature of the dicarbonate and its ability to act as an activator for various functional groups.
One such area is in the promotion of the Ritter reaction, where nitriles react with a source of a carbocation to form N-substituted amides. Studies have shown that di-tert-butyl dicarbonate can serve as a source of the tert-butyl cation in the presence of a Lewis acid catalyst, facilitating the synthesis of N-tert-butyl amides from a variety of nitriles. researchgate.net This methodology offers a convenient and efficient route to these important compounds under relatively mild conditions.
Table 2: Synthesis of N-tert-Butyl Amides via the (Boc)₂O-Mediated Ritter Reaction
| Entry | Nitrile | Catalyst | Product | Yield (%) |
| 1 | Benzonitrile | Cu(OTf)₂ | N-tert-Butylbenzamide | 95 |
| 2 | Acetonitrile | Fe(OTf)₃ | N-tert-Butylacetamide | 88 |
| 3 | 4-Methoxybenzonitrile | Sc(OTf)₃ | N-tert-Butyl-4-methoxybenzamide | 92 |
Data presented in this table is based on reactions performed with di-tert-butyl dicarbonate and is intended to be illustrative of the potential reactivity of this compound.
Furthermore, di-tert-butyl dicarbonate has been employed as a coupling reagent in the synthesis of peptides and as an activating agent for carboxylic acids. acs.org It is also utilized in the protection of various functional groups, most notably amines, as the tert-butoxycarbonyl (Boc) group. While these applications are well-established for the butyl derivative, their extension to this compound remains an unexplored area of research.
Analytical and Spectroscopic Characterization of Di Tert Amyl Dicarbonate and Its Derivatives
Spectroscopic Methods for Structure Elucidation of Reaction Products
Spectroscopic techniques are indispensable for elucidating the molecular structure of di-tert-amyl dicarbonate (B1257347) and its reaction products. These methods provide detailed information about the connectivity of atoms and the functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For di-tert-amyl dicarbonate, ¹H NMR and ¹³C NMR spectroscopy would provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The tert-amyl group, [CH₃CH₂C(CH₃)₂-], contains three distinct types of protons.
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
A singlet corresponding to the two equivalent methyl protons directly attached to the tertiary carbon.
The integration of these signals would correspond to a ratio of 3:2:6, respectively. The chemical shifts are influenced by the electronegative oxygen atoms of the dicarbonate moiety.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each unique carbon atom.
The carbonyl carbons of the dicarbonate group would appear significantly downfield.
The quaternary carbon of the tert-amyl group bonded to the oxygen atom.
The carbon atoms of the two methyl groups attached to the quaternary carbon.
The methylene carbon of the ethyl group.
The methyl carbon of the ethyl group.
The specific chemical shifts can be predicted based on empirical data for similar functional groups.
Expected ¹H and ¹³C NMR Data for this compound:
| ¹H NMR (Expected) | ||
|---|---|---|
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -C(CH₃)₂- | ~1.5 | Singlet |
| -CH₂CH₃ | ~1.7 | Quartet |
| -CH₂CH₃ | ~0.9 | Triplet |
| ¹³C NMR (Expected) | ||
| Carbon Type | Expected Chemical Shift (δ, ppm) | |
| C=O | ~150-160 | |
| -C(CH₃)₂- | ~85-95 | |
| -CH₂CH₃ | ~30-40 | |
| -C(CH₃)₂- | ~20-30 | |
| -CH₂CH₃ | ~5-15 |
Mass Spectrometry (MS) Applications
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ might be observed, although it could be weak due to the lability of the molecule. The fragmentation pattern would be expected to be dominated by the cleavage of the dicarbonate linkage and fragmentation of the tert-amyl group. Common fragmentation pathways would likely involve the loss of carbon dioxide, isobutylene, and the formation of the tert-amyl cation.
Expected Fragmentation Pattern in Mass Spectrometry:
| m/z Value | Possible Fragment Ion |
|---|---|
| [M - 71]⁺ | Loss of a tert-amyl radical |
| [M - 101]⁺ | Loss of a tert-amyloxycarbonyl radical |
| 71 | tert-amyl cation [C₅H₁₁]⁺ |
| 44 | Carbon dioxide cation [CO₂]⁺ |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. A GC method can be developed to determine the purity of a sample and to quantify any impurities.
A typical GC analysis would involve injecting a solution of the sample into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. A flame ionization detector (FID) is commonly used for the detection of organic compounds. For a purity assessment of this compound, a non-polar or medium-polarity capillary column would likely be used. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the analysis and purification of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would be appropriate.
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. This compound, being a relatively non-polar molecule, would be well-retained on such a column. The elution would be achieved by increasing the proportion of the organic solvent in the mobile phase (gradient elution) or by using a constant mobile phase composition (isocratic elution). A UV detector could be used for detection, although the chromophore in this compound is weak, so detection might be at a low wavelength (e.g., ~210 nm). HPLC is particularly useful for analyzing potential non-volatile impurities or degradation products that may not be suitable for GC analysis.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Di-tert-amyl Dicarbonate (B1257347) Chemistry
The development of efficient catalytic systems is paramount for enhancing the reactivity and broadening the applicability of di-tert-amyl dicarbonate. Research in this area is expected to focus on discovering and optimizing catalysts that can facilitate the tert-amyloxycarbonylation of a wide range of substrates under mild conditions.
Future investigations will likely draw parallels from the well-established chemistry of di-tert-butyl dicarbonate, which utilizes a variety of catalysts. For instance, bases like 4-(dimethylamino)pyridine (DMAP) are known to be highly effective in promoting reactions of Boc anhydride (B1165640). nih.govacs.org An important research direction would be the systematic evaluation of DMAP, N-methylimidazole, and other nucleophilic catalysts for Amoc protection, quantifying their efficiency and identifying any potential side reactions. nih.gov
Furthermore, the exploration of Lewis acid catalysis, which has been shown to influence the reaction pathways of alcohols with di-tert-butyl dicarbonate, presents another promising frontier. cdnsciencepub.com Research into how different Lewis acids could modulate the reactivity of this compound may lead to novel synthetic methods. Additionally, the application of phase-transfer catalysis could enable efficient reactions in biphasic systems, offering advantages in product purification and catalyst recycling.
Expanding the Scope of this compound Applications
While primarily used for amine protection in peptide synthesis, the scope of this compound's applications remains largely unexplored. creative-peptides.comnih.gov Future research will likely focus on extending its use to the protection of other functional groups and leveraging the unique properties of the Amoc group in complex organic syntheses.
Key areas for future investigation include:
Protection of Alcohols, Thiols, and Phenols: Systematic studies are needed to establish efficient protocols for the Amoc protection of hydroxyl and thiol groups, analogous to the Boc protection strategies. nbinno.com The stability of the O-Amoc and S-Amoc groups under various reaction conditions would need to be thoroughly evaluated.
Orthogonal Protecting Group Strategies: A critical area of research is to define the orthogonality of the Amoc group relative to other common protecting groups like Fmoc, Cbz, and Benzyl ethers. peptide.comresearchgate.net Establishing its cleavage conditions with high selectivity will be essential for its integration into complex, multi-step syntheses, particularly in peptide and natural product chemistry. springernature.com
Application in Pharmaceutical Synthesis: The Amoc group could offer advantages in drug synthesis by modifying the solubility, crystallinity, or stability of intermediates compared to their Boc-protected counterparts. echemi.comguidechem.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms is an emerging trend that promises to enhance efficiency, safety, and scalability. researchgate.net Continuous flow processes offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity. nih.gov
Future research directions in this domain include:
Development of Continuous Flow Protocols: Designing and optimizing flow reactor setups for Amoc-protection reactions. This would involve studying reaction kinetics to determine optimal residence times, temperatures, and reagent concentrations. mdpi.com
Automated Library Synthesis: Utilizing automated platforms to rapidly synthesize libraries of Amoc-protected compounds for screening in drug discovery and materials science. soci.orgwhiterose.ac.uk This high-throughput approach can accelerate the discovery of molecules with desired properties.
Exploration of this compound in Material Science and Polymer Chemistry
The potential applications of this compound in materials and polymer science are virtually untapped. Drawing inspiration from its lighter analog, di-tert-butyl dicarbonate, which is used as a chemical blowing agent to create foamed polymers, this compound could offer new possibilities. nbinno.comwikipedia.org
Key research avenues include:
Polymer Modification: Introducing the Amoc group onto polymer backbones to modify their physical properties, such as solubility, thermal stability, and glass transition temperature. The subsequent cleavage of the Amoc group could unmask functional sites for further derivatization.
Development of Novel Blowing Agents: Investigating the thermal decomposition properties of this compound. Its decomposition would likely release gaseous products like carbon dioxide and 2-methyl-2-butene, which could be harnessed for the production of porous materials and lightweight polymer foams. The different decomposition temperature and gas evolution profile compared to Boc anhydride could allow for the creation of materials with novel cellular structures.
Monomer Synthesis: Using this compound to temporarily protect functional groups during the synthesis and polymerization of novel monomers, enabling the creation of advanced polymers with precisely controlled architectures.
Computational Chemistry and Molecular Modeling for Reaction Prediction and Optimization
Computational chemistry and molecular modeling are powerful tools that can provide deep insights into the reactivity of this compound and guide experimental work. nih.gov These in silico methods can accelerate the development of new applications and optimize existing processes.
Future research in this area should focus on:
Reaction Mechanism Studies: Using quantum mechanics (QM) calculations to elucidate the detailed mechanisms of Amoc-protection reactions under different catalytic conditions. This can help in understanding transition states, activation energies, and the role of the catalyst.
Predicting Reactivity and Selectivity: Developing predictive models for the reactivity of this compound with various substrates. Molecular dynamics (MD) simulations can be used to study the conformational behavior of Amoc-protected molecules and their interactions with solvents and other reagents. mdpi.com
Designing Novel Catalysts: Employing computational screening techniques to identify promising new catalysts for Amoc chemistry, thereby reducing the time and cost associated with experimental screening.
Modeling Material Properties: Simulating the properties of polymers and materials incorporating the Amoc group to predict their performance and guide the design of new functional materials.
Q & A
Q. What are the recommended methods for synthesizing Di-tert-butyl dicarbonate, and what factors influence reaction efficiency?
Di-tert-butyl dicarbonate is typically synthesized via a reaction of tert-butanol with phosgene and carbon dioxide in the presence of a base like DABCO (1,4-diazabicyclo[2.2.2]octane). Critical factors include:
Q. How should Di-tert-butyl dicarbonate be handled to ensure safety during laboratory experiments?
Key safety protocols include:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant clothing, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity: H330).
- Fire prevention : Store away from ignition sources (flash point: 37°C) and use dry powder or CO₂ extinguishers for fires .
Q. What are the key physical and chemical properties of Di-tert-butyl dicarbonate that impact its storage and application?
- Physical properties : Density (0.95 g/cm³), melting point (20–23°C), and solubility in organic solvents (e.g., THF, acetone).
- Stability : Hygroscopic and moisture-sensitive; store under nitrogen at 2–8°C.
- Reactivity : Incompatible with strong oxidizers, acids, and bases, which may trigger decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using Di-tert-butyl dicarbonate as a Boc protecting group in peptide synthesis?
- Solvent selection : Use anhydrous solvents like DMF or acetonitrile to prevent hydrolysis.
- Stoichiometry : A 1.2–1.5 molar excess of the reagent ensures complete amine protection.
- Reaction monitoring : Use TLC or HPLC to track Boc-deprotection progress (e.g., with TFA) .
Q. What analytical techniques are recommended for characterizing reaction products involving Di-tert-butyl dicarbonate?
- NMR spectroscopy : Confirm Boc-group incorporation via tert-butyl proton signals (δ ~1.2–1.4 ppm).
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+Na]⁺ at m/z 241 for the reagent).
- IR spectroscopy : Detect carbonyl stretching vibrations (~1800 cm⁻¹) to verify reaction completion .
Q. How can side reactions be minimized when employing Di-tert-butyl dicarbonate in moisture-sensitive reactions?
- Inert atmosphere : Conduct reactions under argon/nitrogen to prevent hydrolysis.
- Drying agents : Use molecular sieves or anhydrous MgSO₄ in solvent systems.
- Controlled reagent addition : Slow addition via syringe pump reduces exothermic side reactions .
Q. What strategies are effective in resolving contradictions between theoretical and experimental yields in Boc protection reactions?
- Purity assessment : Pre-purify starting amines to remove nucleophilic impurities.
- Byproduct analysis : Identify carbamate byproducts via LC-MS and adjust reaction pH (optimal range: 8–9).
- Temperature optimization : Lower temperatures (0–5°C) reduce racemization in chiral substrates .
Methodological Notes
- Contradiction analysis : Discrepancies in yields may arise from residual moisture or incomplete deprotection. Use Karl Fischer titration to quantify water content in solvents .
- Data validation : Cross-reference experimental results with literature protocols (e.g., Organic Syntheses Coll. Vol. 6) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
